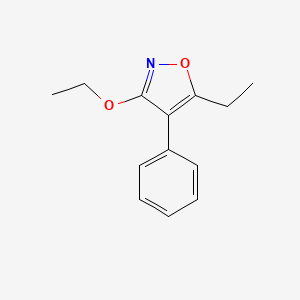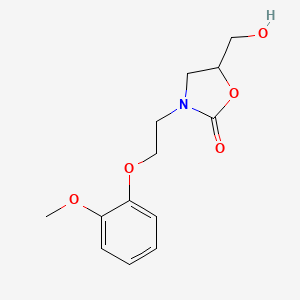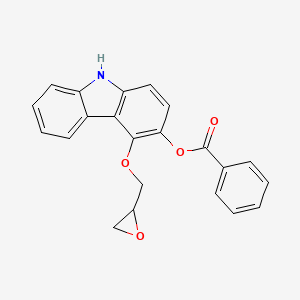![molecular formula C19H19NOS B584246 10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate CAS No. 1346603-71-1](/img/structure/B584246.png)
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate, also known as this compound, is a useful research compound. Its molecular formula is C19H19NOS and its molecular weight is 309.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent DNA Stains
One application area for structurally similar compounds involves fluorescent DNA stains such as Hoechst 33258, known for binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. These compounds, including N-methyl piperazine derivatives, have been widely utilized in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content values. Their role in rational drug design, based on their ability to interact specifically with DNA, suggests potential applications for compounds with similar functional groups in biomedical research and diagnostics (Issar & Kakkar, 2013).
Antipsychotic Activity
Another relevant application is found in compounds such as JL13, a pyridobenzoxazepine compound with potential atypical antipsychotic activity. Similar to clozapine, JL13 showed promising results in preclinical studies without inducing significant motor side effects, indicating potential applications for structurally related compounds in developing new treatments for psychiatric disorders (Bruhwyler et al., 1997).
Environmental Implications of Pharmaceutical Degradation
Advanced oxidation processes (AOPs) for treating acetaminophen in aqueous media highlight the environmental impact of pharmaceutical compounds. The degradation pathways, by-products, and biotoxicity studies of such processes provide insights into the environmental and health safety considerations for the synthesis and use of complex organic compounds (Qutob et al., 2022).
Carcinogenicity Evaluation
The carcinogenic potential of compounds with structural similarities, particularly those incorporating aromatic rings and thiophene analogues, has been evaluated through in vitro assays. Such studies are crucial in determining the safety profile of new pharmaceutical compounds and their potential carcinogenic risks (Ashby et al., 1978).
G Protein-Biased Kappa Agonists
The development of G protein-biased kappa agonists for pain and itch management with fewer side effects highlights the ongoing research into receptor-specific drug design. This approach, utilizing compounds that favor G protein signaling over beta-arrestin recruitment, represents a promising area for developing safer therapeutic agents (Mores et al., 2019).
Mechanism of Action
Target of Action
4-Oxo Ketotifen, also known as Ketotifen, is a potent and non-competitive antagonist of H1 histamine receptors . These receptors play a crucial role in allergic reactions, and their blockade is likely to be a significant contributor to the anti-allergic activity of the compound .
Mode of Action
Ketotifen interacts with its targets, the H1 histamine receptors, by blocking them, which prevents the typical allergic response . In addition to this, Ketotifen also stabilizes mast cells, which are cells that play a key role in allergic reactions . It has demonstrated the ability to inhibit the release of allergic and inflammatory mediators such as histamine and leukotrienes C4 .
Biochemical Pathways
It is known that the compound’s antihistaminic and mast cell stabilizing properties play a significant role in its mechanism of action
Pharmacokinetics
It is known that the compound is taken orally and has a biological profile similar to other compounds used in the treatment of allergic reactions .
Result of Action
The result of 4-Oxo Ketotifen’s action is the prevention of allergic reactions. By blocking H1 histamine receptors and stabilizing mast cells, the compound prevents the release of allergic and inflammatory mediators, thereby reducing the symptoms of allergic reactions . This makes it effective in the treatment of conditions such as mild atopic asthma and allergic conjunctivitis .
Properties
IUPAC Name |
2-(1-methylpiperidin-4-ylidene)-4-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),5,10,12-pentaen-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)16-8-11-22-19(16)18/h2-5,8,11H,6-7,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYPVYBPZVSJME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CC(=O)C4=C2SC=C4)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- (9CI)](/img/no-structure.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)

![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)


![[3-[(Z)-2-[3,4-Bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]ethenyl]-5-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B584179.png)


![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
